REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH2:12])[C:5]([NH2:11])=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[C:13](C1NC=CN=1)(C1NC=CN=1)=[O:14]>C1COCC1>[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]2[NH:11][C:13](=[O:14])[NH:12][C:4]=2[CH:3]=1
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Name
|
|
Quantity
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8.34 g
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Type
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reactant
|
Smiles
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ClC=1C=C(C(=CC1[N+](=O)[O-])N)N
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Name
|
|
Quantity
|
8.65 g
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Type
|
reactant
|
Smiles
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C(=O)(C=1NC=CN1)C=1NC=CN1
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Name
|
|
Quantity
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625 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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23 °C
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Type
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CUSTOM
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Details
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was stirred for 20 h at this temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated to a volume of 300 mL and 500 mL aqueous 1M HCl
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Type
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ADDITION
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Details
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was added
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Type
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TEMPERATURE
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Details
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The resulting suspension was cooled at 0° C. for 2 h
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Duration
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2 h
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Type
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CUSTOM
|
Details
|
the precipitate was collected
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Type
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CUSTOM
|
Details
|
dried on the filter
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Type
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CUSTOM
|
Details
|
It was then triturated with cold EtOAc (20 mL)
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Type
|
WASH
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Details
|
rinsed EtOAc (2×5 mL)
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Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(NC(N2)=O)C=C1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.26 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |